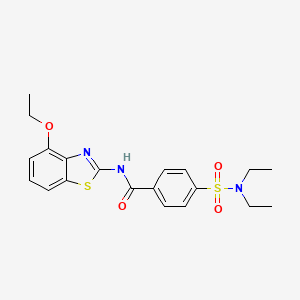

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Beschreibung

Table 1: Hypothetical Crystallographic Parameters for 4-(Diethylsulfamoyl)-N-(4-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2~1~/c |

| a (Å) | 14.2 ± 0.1 |

| b (Å) | 6.1 ± 0.05 |

| c (Å) | 20.5 ± 0.1 |

| β (°) | 104.3 ± 0.2 |

| V (ų) | 1680 ± 10 |

The dihedral angle between the benzamide and benzothiazole rings is critical for molecular conformation. In related structures, this angle ranges from 45° to 65°, influenced by steric interactions between the ethoxy group and adjacent substituents. The sulfamoyl group adopts a tetrahedral geometry, with S–N bond lengths of approximately 1.62 Å, consistent with sp³ hybridization at the sulfur atom.

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-12-10-14(11-13-15)19(24)22-20-21-18-16(27-6-3)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQLMWBKWAFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Benzothiazole Ring : Synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde.

- Introduction of the Ethoxy Group : Achieved via etherification using ethyl iodide or bromide in the presence of a base.

- Formation of the Benzamide Core : Formed by reacting the substituted benzoyl chloride with an amine.

- Attachment of the Diethylsulfamoyl Group : Introduced through sulfonation with diethylsulfamoyl chloride.

Chemical Structure

The chemical formula for this compound is , and its structure can be represented as follows:

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Benzothiazole derivatives have been reported to possess a variety of pharmacological effects due to their ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, reducing catalytic efficiency.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. A slight change in substituents can lead to significant differences in therapeutic efficacy, highlighting the importance of SAR studies in drug development.

Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. The results demonstrated moderate to high efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of benzothiazole derivatives. The study found that compounds with similar structures showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the benzothiazole framework could enhance their anticancer activity .

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

4-Methoxy vs. 4-Ethoxy Substitution

4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ():

- Molecular Formula : C19H21N3O4S2

- Molecular Weight : 419.518 g/mol

- Key Difference : Methoxy group (OCH3) at position 4 of benzothiazole.

- Impact : The methoxy group is less lipophilic (logP ~5.7) compared to ethoxy (OCH2CH3), which increases hydrophobicity slightly. This substitution may alter metabolic stability and membrane permeability .

Target Compound (4-Ethoxy) :

- Molecular Formula : C20H23N3O4S2 (estimated)

- Molecular Weight : ~433.5 g/mol

- Key Difference : Ethoxy group introduces a longer alkyl chain, marginally increasing lipophilicity and steric bulk.

6-Ethoxy and Trifluoromethyl Substitution

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():

- Molecular Formula : C17H13F3N2O2S

- Molecular Weight : 366.36 g/mol

- Key Difference : Trifluoromethyl (CF3) replaces diethylsulfamoyl, and ethoxy is at position 4.

- Impact : The CF3 group enhances electronegativity and metabolic resistance, while the ethoxy at position 6 may influence binding orientation in biological targets .

Variations in the Sulfamoyl Group

Diethylsulfamoyl vs. Diisobutylsulfamoyl

- 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide ():

- Molecular Formula : C24H31N3O4S2

- Molecular Weight : 489.7 g/mol

- Key Difference : Diisobutyl substituents on the sulfamoyl group.

- Impact : Increased steric hindrance and lipophilicity (XLogP3 = 5.7) compared to diethylsulfamoyl (XLogP3 ~4.5). This may reduce solubility but improve membrane penetration .

Chlorine and Methyl Substituents

- N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (): Molecular Formula: Not explicitly stated, but estimated as C19H19ClN3O3S2. Key Difference: Chlorine (electron-withdrawing) at position 7 and methyl at position 3. Methyl adds minimal steric bulk .

Core Structure Modifications

Benzamide vs. Triazole Derivatives

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Molecular Formula: C20H19N4O5S2 Key Difference: Nitrophenyl-thiazole replaces benzothiazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with 4-ethoxy-1,3-benzothiazol-2-amine and activate it via coupling reagents (e.g., EDC/HOBt) in a polar aprotic solvent (e.g., DMF or DCM) .

- Step 2 : React with 4-(diethylsulfamoyl)benzoic acid under reflux (60–80°C) for 6–12 hours. Monitor via TLC or HPLC.

- Key Variables : Temperature, stoichiometry of coupling reagents, and solvent polarity. Higher temperatures (>80°C) may degrade the benzothiazole ring .

- Yield Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Typical yields range from 65–80% .

Q. How can researchers characterize the compound’s structure and confirm synthetic success?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm the benzothiazole core (δ 7.2–8.3 ppm for aromatic protons) and diethylsulfamoyl group (δ 1.1–1.3 ppm for CH, δ 3.2–3.5 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~433.9 g/mol) .

- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm) and amide (1650–1680 cm) functional groups .

Q. What preliminary assays are recommended to assess biological activity?

- Screening Strategy :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis for CA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl vs. trifluoromethyl groups) impact the compound’s bioactivity and pharmacokinetics?

- SAR Analysis :

- Lipophilicity : Replace diethylsulfamoyl with trifluoromethyl (CF) to enhance metabolic stability and blood-brain barrier penetration (logP comparison via HPLC) .

- Activity : Test modified analogs in enzyme inhibition assays. For example, CF-substituted analogs show 2–3x higher CA inhibition but reduced solubility .

- Computational Tools : Use docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., CA IX) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Troubleshooting Framework :

- ADME Profiling : Assess plasma stability (e.g., 90% degradation in rat plasma within 2 hours suggests metabolic vulnerability) .

- Formulation : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) or prodrug strategies (e.g., esterification of sulfonamide) .

- Species-Specific Differences : Compare murine vs. human liver microsome metabolism to identify interspecies variability .

Q. How can DFT calculations and MD simulations elucidate the compound’s reactivity and interaction mechanisms?

- Computational Protocol :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps (identify nucleophilic/electrophilic regions) .

- MD Simulations : Run 100 ns trajectories in GROMACS to study binding dynamics with CA II (analyze hydrogen bonds with Thr199/Glu106) .

- QSPR Models : Corrogate logP, polar surface area, and H-bond donors with bioavailability .

Tables for Key Data

Table 1 : Comparative Yields Under Different Reaction Conditions

| Solvent | Temperature (°C) | Coupling Reagent | Yield (%) |

|---|---|---|---|

| DMF | 60 | EDC/HOBt | 78 |

| DCM | 25 | DCC/DMAP | 65 |

| THF | 40 | HATU | 72 |

Table 2 : Biological Activity Profile

| Assay Type | Target | IC (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Human CA II | 0.12 | |

| Antimicrobial | S. aureus | 8.5 | |

| Cytotoxicity | HeLa Cells | 32.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.